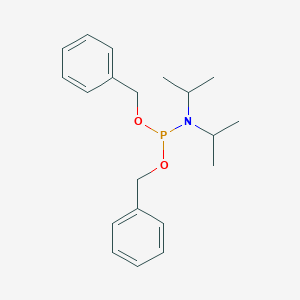

Dibenzyl N,N-diisopropylphosphoramidite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Peptide Synthesis

Subheading

A Building Block for Peptides

DBIP serves as a crucial building block in solid-phase peptide synthesis (SPPS) . SPPS is a widely used technique for creating peptides, which are chains of amino acids that play essential roles in various biological processes. DBIP functions as an amidite reagent, responsible for coupling individual amino acids in a specific sequence to create the desired peptide . Its efficient and reliable performance makes it a preferred choice for peptide synthesis, contributing to the development of new drugs, therapeutic agents, and research tools.

Organic Synthesis

Subheading

A Versatile Synthetic Intermediate

Beyond peptide synthesis, DBIP finds applications in diverse organic synthesis endeavors. Its unique chemical structure allows it to participate in various reactions, enabling the construction of complex molecules . Researchers utilize DBIP as a starting material or intermediate in the synthesis of pharmaceuticals, catalysts, and functional materials.

Dibenzyl N,N-diisopropylphosphoramidite is a chemical compound characterized by its unique structure, which includes a phosphorus atom bonded to two isopropyl groups and two benzyl groups through nitrogen. This compound typically appears as a colorless to light yellow oily substance and is recognized for its role as a phosphorylation reagent in synthetic organic chemistry. Its molecular formula is C${18}$H${24}$N${2}$O${2}$P, and it has a molecular weight of approximately 342.36 g/mol. The compound is notable for its stability and reactivity, making it a valuable intermediate in various

DBIP does not have a direct mechanism of action in biological systems. Its primary function is as a chemical building block for the synthesis of oligonucleotides, which then exert their specific biological effects depending on their sequence.

DBIP is considered a hazardous material due to the following reasons:

- Acute toxicity: It can cause skin and eye irritation upon contact.

- Flammability: Flammable liquid; appropriate precautions should be taken during handling.

Safety Precautions

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat when handling DBIP.

- Work in a well-ventilated fume hood.

- Handle in accordance with established laboratory safety protocols for flammable and potentially harmful chemicals.

- Phosphorylation: It acts as a phosphorylation reagent, allowing for the introduction of phosphate groups into alcohols. This reaction typically proceeds with the formation of phosphate monoesters .

- Formation of Cyclic Phosphoramidates: When reacted with azido alcohols, dibenzyl N,N-diisopropylphosphoramidite can produce cyclic phosphoramidates. Specifically, reactions with γ- and δ-azido alcohols yield 6- and 7-membered cyclic structures .

- Saponification: The compound can undergo saponification, leading to the formation of half-esters when treated with diiodomethane followed by selective hydrolysis .

The synthesis of dibenzyl N,N-diisopropylphosphoramidite typically involves several steps:

- Preparation of Phosphorus Intermediate: The initial step often involves the reaction of phosphorus trichloride with diisopropylamine to form a phosphorus amide intermediate.

- Benzylation: This intermediate is then reacted with benzyl chloride to introduce the benzyl groups.

- Purification: The final product is purified through distillation or chromatography to obtain dibenzyl N,N-diisopropylphosphoramidite in high purity .

Dibenzyl N,N-diisopropylphosphoramidite finds applications in various fields:

- Nucleic Acid Synthesis: It is widely used as a reagent in the synthesis of oligonucleotides, where it facilitates the formation of phosphodiester bonds.

- Organic Synthesis: The compound serves as an important building block in the synthesis of various organic compounds, particularly those involving phosphorous chemistry.

- Pharmaceutical Development: Its derivatives may be explored for potential therapeutic applications due to their chemical properties .

Research on interaction studies involving dibenzyl N,N-diisopropylphosphoramidite primarily focuses on its reactivity with different substrates rather than direct biological interactions. Studies have shown that it effectively reacts with azido alcohols to form cyclic phosphoramidates, indicating potential pathways for further exploration in synthetic methodologies .

Dibenzyl N,N-diisopropylphosphoramidite shares similarities with several other phosphoramidites and phosphorylating agents. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Diethyl N,N-diisopropylphosphoramidite | Contains ethyl groups instead of benzyl | More polar; used in different nucleic acid synthesis contexts |

| Benzoyl N,N-diisopropylphosphoramidite | Benzoyl group replaces one benzyl group | May exhibit different reactivity patterns |

| Methyl N,N-diisopropylphosphoramidite | Contains methyl groups instead of benzyl | Generally less sterically hindered than dibenzyl variant |

Dibenzyl N,N-diisopropylphosphoramidite is unique due to its specific combination of steric bulk from both benzyl groups and strong electron-donating properties from the isopropyl groups, enhancing its reactivity profile compared to other similar compounds.

Dibenzyl N,N-diisopropylphosphoramidite serves as a foundational reagent in solid-phase oligonucleotide synthesis, enabling the sequential coupling of nucleoside residues through phosphoramidite chemistry. Its structure incorporates two benzyl groups and diisopropylamine substituents, which stabilize the phosphorus center while maintaining sufficient reactivity for nucleophilic attack during coupling. This compound facilitates the formation of phosphodiester bonds in DNA sequences by activating the 5'-hydroxyl group of the growing oligonucleotide chain.

Mechanistic Contribution

During synthesis, dibenzyl N,N-diisopropylphosphoramidite reacts with the hydroxyl group of the support-bound oligonucleotide in the presence of an activator (e.g., tetrazole or DCI). The benzyl groups protect the phosphorus center from premature oxidation, while the diisopropylamine enhances solubility in organic solvents like acetonitrile. Post-coupling, oxidation converts the trivalent phosphorus intermediate into a pentavalent phosphate linkage, completing the nucleotide addition.

Applications Beyond DNA

This reagent extends to modified oligonucleotides, including:

- Phosphopeptides: Phosphorylation of serine, threonine, or tyrosine residues

- Nucleotide analogs: Synthesis of GDP derivatives and 2'-fluoropyrimidine-containing oligoribonucleotides

- Morpholino oligonucleotides: Solid-phase assembly of phosphorodiamidate linkages

Comparative Analysis of Phosphoramidite Activation Strategies

The efficiency of oligonucleotide synthesis hinges on the choice of activator, which determines reaction kinetics and coupling yields (Table 1).

| Activator | Mechanism | Coupling Speed | Concentration | Key Advantages | Limitations |

|---|---|---|---|---|---|

| 1H-Tetrazole | Protonation and nucleophilic displacement | Moderate (25 min) | 0.45 M | Established protocol, low cost | Slower kinetics for modified bases |

| 4,5-Dicyanoimidazole (DCI) | Strong nucleophilicity accelerates displacement | Fast (10–15 min) | 1.0–1.1 M | Higher coupling efficiency, reduced monomer excess | Higher cost, requires purification |

Performance Metrics

- DCI vs. Tetrazole: DCI achieves complete coupling in half the time of tetrazole while maintaining >98% efficiency for standard DNA bases. This difference becomes critical for 2'-modified nucleotides, where tetrazole often fails to achieve full-length products.

- Monomer Utilization: With DCI, only 2 equivalents of phosphoramidite are required per coupling step, compared to 5 equivalents with tetrazole, reducing waste and cost.

Case Study: 2'-Fluoropyrimidine Oligoribonucleotides

A 34mer sequence containing 2'-fluorocytidine and -uridine achieved 54% yield with DCI activation versus <13% with tetrazole/NMI mixtures. This disparity underscores DCI's superiority in challenging syntheses.

Optimization of Coupling Efficiency in Solid-Phase Assembly

Achieving high coupling efficiency (>99%) is essential for synthesizing long oligonucleotides. For a 100mer, even 98% efficiency yields only 13% full-length product, necessitating meticulous optimization.

Critical Parameters

- Anhydrous Conditions: Moisture in acetonitrile or reagents scavenges activated phosphoramidite, reducing coupling efficiency. Ultra-dry acetonitrile (<15 ppm H₂O) and inert gas environments are mandatory.

- Monomer Stability: Dibenzyl N,N-diisopropylphosphoramidite degrades upon exposure to moisture or oxygen. Fresh solutions (prepared in anhydrous conditions) are recommended for high-purity syntheses.

- Support Pore Size: Larger pore supports (600 Å) enhance diffusion, particularly for modified nucleotides with bulky protecting groups.

Strategies for Long Oligonucleotides

| Method | Impact | Implementation |

|---|---|---|

| DCI Activation | Doubles coupling speed, reduces monomer use | Standard for >15mer sequences |

| Capping Step | Minimizes truncation products | Post-activation, before oxidation |

| Oxidizer Selection | I₂/pyridine preferred for modified bases | Avoids side reactions |

Theoretical vs. Practical Yields

For a 30mer oligonucleotide requiring 29 couplings:

- 99% Efficiency: 0.99²⁹ ≈ 75% full-length product

- 98% Efficiency: 0.98²⁹ ≈ 68% full-length product

- 95% Efficiency: 0.95²⁹ ≈ 13% full-length product

Site-Selective Phosphorylation of Serine/Threonine Residues

Dibenzyl N,N-diisopropylphosphoramidite serves as a critical reagent for achieving site-selective phosphorylation of serine and threonine residues in protein modification applications. This compound enables the introduction of phosphorylation at specific sites without affecting other protein functionalities, making it an invaluable tool for studying protein phosphorylation-dependent processes.

The mechanism of site-selective phosphorylation involves the chemoselective reaction of the phosphoramidite compound with the hydroxyl groups present on serine and threonine side chains. Serine/threonine protein kinases naturally phosphorylate these residues by transferring phosphate groups from adenosine triphosphate to the hydroxyl group of amino acid residues. Chemical approaches using dibenzyl N,N-diisopropylphosphoramidite can mimic this biological process under controlled laboratory conditions.

Research has demonstrated that phosphorylation of both serine and threonine residues induces substantial conformational restriction in their physiologically important dianionic forms. Threonine exhibits a particularly strong disorder-to-order transition upon phosphorylation, with dianionic phosphothreonine preferentially adopting a cyclic conformation with restricted molecular dynamics. This structural signature is observed in diverse proteins, including the activation loops of protein kinases and protein-protein interactions.

Table 1: Comparative Analysis of Serine versus Threonine Phosphorylation

| Parameter | Serine Phosphorylation | Threonine Phosphorylation | Reference |

|---|---|---|---|

| Structural Change | Smaller, rheostat-like changes | Larger, step function-like switches | |

| Disorder-to-Order Transition | Moderate | Strong | |

| Conformational Restriction | Limited | Substantial | |

| Evolutionary Conservation | Higher variability | Lower variability | |

| Kinase Substrate Preference | Generally preferred | Context-dependent |

The development of synthetic approaches to protein phosphorylation has overcome significant technical challenges. Traditional methods faced limitations due to the intrinsic tendency of phosphorylated proteins to autodephosphorylate. The use of dibenzyl N,N-diisopropylphosphoramidite as a phosphorylating agent addresses this issue by providing stable phosphorylation that is resistant to phosphatase activity.

Advanced phosphoramidation reactions have demonstrated the capability to synthesize peptide-oligonucleotide conjugates and other nucleic acid conjugates with high yields in aqueous solutions. These methods have been adapted for typical chemistry laboratory setups, expediting applications for basic research and therapeutic development. The phosphoramidation approach preserves the integrity of hybridization specificity in nucleic acids when preparing peptide-oligonucleotide conjugates, ensuring their effectiveness as therapeutic reagents for gene silencing and RNA interference.

Systematic identification of protein phosphorylation-mediated interactions has revealed that phosphorylation-dependent interactors are strongly enriched for RNA-binding proteins. This finding provides new insight into the role of phosphorylation in RNA binding and demonstrates the broader biological significance of site-selective phosphorylation methods using compounds like dibenzyl N,N-diisopropylphosphoramidite.

Research Findings on Phosphorylation Site Analysis:

Chemical modification and affinity purification methods have been developed for characterizing serine and threonine phosphopeptides in proteins. These methods involve the conversion of phosphoserine and phosphothreonine residues to modified cysteinyl residues through β-elimination followed by chemical addition reactions. The biotinylated peptides can then be affinity-isolated and enriched for structural characterization using liquid chromatography-tandem mass spectrometry.

The analysis of protein phosphorylation in regions containing consecutive serine/threonine residues has been enhanced through negative ion electrospray collision-induced dissociation techniques. Phosphorylated and unmodified residues in serine/threonine clusters exhibit selective behavior toward cleavage of their N-Cα bonds, with dissociation reactions at phosphoserine being significantly more abundant than those of unmodified sites.

Synthesis of GDP Analogs for Nucleotide-Dependent Signaling Studies

Dibenzyl N,N-diisopropylphosphoramidite plays a crucial role in the synthesis of guanosine diphosphate analogs that are essential for investigating nucleotide-dependent signaling pathways. These GDP analogs serve as powerful tools for studying G-protein signaling mechanisms and understanding the molecular basis of cellular communication processes.

The synthesis of enzymatically stable GDP analogs has been accomplished using dibenzyl N,N-diisopropylphosphoramidite as a key reagent. Five different enzymatically stable analogs of guanosine diphosphate have been synthesized, where the pyrophosphate moiety is replaced by various stable linkages including malonate, acetophosphonate, phosphonoacetate, methylene-bis-phosphonate, and imidodiphosphate groups. These compounds are prepared through the synthesis of transient fully protected nucleoside diphosphate analogs, followed by final deprotection achieved through catalytic hydrogenolysis.

Table 2: GDP Analog Structures and Their Stability Properties

| GDP Analog Type | Linkage Replacement | Enzymatic Stability | Applications | Reference |

|---|---|---|---|---|

| Malonate-GDP | Malonate bridge | High | G-protein binding studies | |

| Acetophosphonate-GDP | Acetophosphonate | Very high | Kinetic analysis | |

| Phosphonoacetate-GDP | Phosphonoacetate | High | Structural studies | |

| Methylene-bis-phosphonate-GDP | CH₂ bridge | Excellent | Long-term assays | |

| Imidodiphosphate-GDP | NH bridge | Moderate | Mechanistic studies |

The biological properties of these GDP analogs have been evaluated using transducin, the G-protein of the visual photoreceptor. Three guanosine imidodiphosphate derivatives bearing linkers at different positions on the sugar and base moieties have been prepared and evaluated, providing insight into the GDP binding site of transducin. These studies reveal critical structure-activity relationships that guide the design of more effective signaling modulators.

Multi-enzyme cascades have been developed for the in vitro synthesis of specific GDP analogs, such as guanosine diphosphate L-fucose. These cascades utilize readily available and low-cost precursors to produce GDP-fucose with high yields and reaction efficiency. The first cascade produces GDP-fucose from guanosine, fucose, polyphosphate and catalytic amounts of adenosine triphosphate, achieving a final concentration of 7 millimolar with a reaction yield of 68% within 48 hours.

Chemical Synthesis Methodologies:

The phosphoramidite approach has been extensively used for the preparation of sugar nucleotides. This method utilizes the powerful phosphorylating properties of phosphoramidites in combination with suitable phosphate nucleophiles to enable facile construction of sugar nucleotides. The activation of nucleotide phosphoramidites in the presence of glycosyl phosphates leads to the formation of diastereomeric phosphate-phosphite intermediates, which undergo subsequent oxidation and deprotection to produce the required sugar nucleotides.

Fluorescent guanine nucleotide analogs have been developed using phosphoramidite chemistry for studying G-protein mechanisms. N-methylanthraniloyl guanine nucleotide analogs serve as environmentally sensitive fluorescent probes that display magnesium-dependent increases in fluorescence upon binding to G-proteins. These analogs have revealed important mechanistic insights, including the finding that some analogs do not fully activate G-proteins even when bound, and that certain regulatory proteins can increase both the rate of binding and the conformational activation step.

Nucleotide Binding and Signaling Mechanisms:

Conformational resolution of nucleotide cycling and effector interactions for multiple small GTPases has been determined using selective-labeling strategies coupled with real-time nuclear magnetic resonance spectroscopy. This multiplexed approach allows monitoring of nucleotide exchange, GTP hydrolysis, and effector interactions of multiple small GTPases in a single complex system. The research provides insight into nucleotide preference and the role of magnesium ions in activating both wild-type and oncogenic mutant enzymes.

Studies on nucleotide release mechanisms have revealed that guanine nucleotide dissociation stimulator proteins promote the release of tightly bound GDP from various Ras superfamily proteins through an associative displacement mechanism. Stimulated nucleotide release occurs via transiently populated ternary complexes, representing enhancement factors of up to 5000-fold over intrinsic rates.

Development of Phosphopeptide Mimetics for Therapeutic Targeting

Dibenzyl N,N-diisopropylphosphoramidite serves as a fundamental building block in the development of phosphopeptide mimetics designed for therapeutic targeting applications. These mimetics offer significant advantages over natural phosphopeptides, including enhanced stability against phosphatases and improved cellular permeability when designed as prodrugs.

The development of potent and selective phosphopeptide mimetic prodrugs has focused on targeting the Src homology 2 domain of signal transducer and activator of transcription 3, a critical target for anticancer drug design. Structure-activity relationship studies on phosphopeptide mimics have demonstrated that inclusion of specific modifications, such as a methyl group on the β-position of phosphotyrosine mimics, can enhance binding affinity by 2- to 3-fold.

Table 3: Phosphopeptide Mimetic Design Strategies and Their Therapeutic Applications

| Design Strategy | Structural Modification | Therapeutic Target | Potency Enhancement | Reference |

|---|---|---|---|---|

| β-Methylcinnamide | Methyl group addition | Stat3 SH2 domain | 2-3 fold | |

| POM Prodrug Strategy | Pivaloyloxymethyl esters | Cell permeability | Complete inhibition at 0.5-1 μM | |

| Difluoromethylphosphonate | Phosphatase-stable mimic | Multiple SH2 domains | Phosphatase resistance | |

| Haic Scaffold | Tricyclic framework | Protein-protein interactions | High selectivity | |

| Glutamine Surrogates | Amino acid replacement | Binding pocket optimization | Enhanced affinity |

Bis-pivaloyloxymethyl prodrugs containing β-methylcinnamide, dipeptide scaffolds, and glutamine surrogates have demonstrated remarkable potency, completely inhibiting phosphorylation of Stat3 Tyr705 at concentrations of 0.5-1 μM in various cancer cell lines. These inhibitors show selectivity for Stat3 over related proteins such as Stat1, Stat5, Src, and p85 of PI3K, indicating their ability to discriminate between individual SH2 domains in intact cells.

Synthesis and Chemical Modification Approaches:

Practical synthesis of phosphopeptides has been achieved using dimethyl-protected phosphoamino acid derivatives in combination with two-step deprotection protocols. This approach employs high acidic and low acidic reagent systems to avoid undesired side reactions during chain elongation, including pyrophosphate formation and β-elimination catalyzed by piperidine.

The H-phosphonate approach provides an alternative method for phosphopeptide synthesis on solid phase. This method uses ammonium tert-butyl H-phosphonate for phosphorylation of tyrosine- and serine-containing peptides synthesized by Fmoc strategy. The reaction leads to monoprotected peptide phosphates and has been found to be highly efficient and generally applicable while avoiding undesired side reactions during chain elongation.

Phosphoramidate-peptide synthesis has been accomplished through solution- and solid-phase Staudinger-phosphite reactions. The chemoselective incorporation of phosphoramidate moieties into peptides can be performed in many solvents, including water, with high conversion rates. This method delivers phosphoramidate peptides where the modification site is located in the middle of the peptide sequence.

Therapeutic Applications and Clinical Relevance:

A phosphopeptide mimetic prodrug targeting the SH2 domain of Stat3 has shown significant efficacy in inhibiting tumor growth and angiogenesis in preclinical studies. Treatment of breast cancer xenografts in mice with peptidomimetic PM-73G significantly inhibited tumor growth, accompanied by reduction in vascular endothelial growth factor production and microvessel density.

The development of tripodal peptide analogues for cellular delivery of phosphopeptides represents another important therapeutic application. Amphipathic linear peptide analogues have been designed based on the phosphotyrosine binding pocket of the Src SH2 domain and evaluated for their ability to bind fluorescein-labeled phosphopeptides. These studies demonstrate that certain peptide analogues can function as delivery tools for phosphopeptides across cell membranes.

Structure-Activity Relationships:

Recent developments in the synthesis and applications of phosphinic peptide analogs have provided new insights into enzyme inhibition mechanisms. Phosphinic acid peptide analogs comprise tetrahedral phosphorus moieties that replace internal amide bonds, providing isosteric or isoelectronic resemblance combined with advantageous features such as metal complexing properties. These compounds can inhibit metal-dependent enzymes involved in biological functions in eukaryotic and prokaryotic cells.

The synthesis of enzymatically stable phosphotyrosine analogs has advanced significantly over the last decade. Phosphotyrosine-containing compounds attract attention for their potential to modulate signaling pathways by binding to phospho-writers, erasers, and readers such as SH2 and PTB domain-containing proteins. To overcome enzymatic lability of the phosphate group, physiologically stable phosphonate-based phosphotyrosine analogs find utility in a wide range of applications.

Clinical Translation and Future Directions:

The translation of phosphopeptide mimetics from laboratory to clinical applications requires careful consideration of pharmacokinetic properties and delivery mechanisms. At concentrations that completely inhibit Stat3 phosphorylation, many prodrugs show no cytotoxicity to tumor cells, demonstrating clear distinction between cytotoxicity and effects downstream of activated Stat3. This selectivity profile is crucial for developing therapeutic agents with acceptable safety margins.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant